molecular formula C24H31NO6 B4044452 3-Methyl-1-[4-(3-phenoxyphenoxy)butyl]piperidine;oxalic acid

3-Methyl-1-[4-(3-phenoxyphenoxy)butyl]piperidine;oxalic acid

Cat. No.: B4044452
M. Wt: 429.5 g/mol
InChI Key: SBFOVVGRKSAFJL-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

3-Methyl-1-[4-(3-phenoxyphenoxy)butyl]piperidine;oxalic acid is a useful research compound. Its molecular formula is C24H31NO6 and its molecular weight is 429.5 g/mol. The purity is usually 95%.
The exact mass of the compound 3-methyl-1-[4-(3-phenoxyphenoxy)butyl]piperidine oxalate is 429.21513771 g/mol and the complexity rating of the compound is 428. The storage condition is unknown. Please store according to label instructions upon receipt of goods.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Scientific Research Applications

1. Parkinsonism and Compound Analysis

In a study on Parkinsonism induced by illicit drug use, a compound with a similar complexity to "3-methyl-1-[4-(3-phenoxyphenoxy)butyl]piperidine oxalate" was analyzed. The research focused on the chemical analysis of substances associated with marked parkinsonism in humans, revealing the presence of MPTP (1-methyl-4-phenyl-1,2,5,6-tetrahydropyridine) among other compounds. This study illustrates the application of chemical analysis in understanding the pathological effects of specific compounds on the nervous system (Hansen et al., 1983).

2. Exposure to Environmental Chemicals and Health Outcomes

Research on the associations between urinary phenol and paraben concentrations and markers of oxidative stress and inflammation among pregnant women in Puerto Rico provides insight into the environmental exposure to various chemicals, including phenoxy derivatives, and their potential health implications. This study demonstrates the significance of monitoring exposure to environmental chemicals and their relationships with oxidative stress, inflammation, and adverse health outcomes (Watkins et al., 2015).

3. Human Urinary Excretion of Non-Persistent Environmental Chemicals

Another study provides an overview of Danish data collected between 2006 and 2012 on the human excretion of non-persistent industrial chemicals, including phthalates, bisphenol A (BPA), and phenols. The widespread exposure and potential endocrine-disrupting effects of these compounds underscore the importance of scientific research in evaluating human exposure and potential health risks associated with environmental chemicals (Frederiksen et al., 2014).

Properties

IUPAC Name

3-methyl-1-[4-(3-phenoxyphenoxy)butyl]piperidine;oxalic acid
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C22H29NO2.C2H2O4/c1-19-9-8-15-23(18-19)14-5-6-16-24-21-12-7-13-22(17-21)25-20-10-3-2-4-11-20;3-1(4)2(5)6/h2-4,7,10-13,17,19H,5-6,8-9,14-16,18H2,1H3;(H,3,4)(H,5,6)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SBFOVVGRKSAFJL-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1CCCN(C1)CCCCOC2=CC(=CC=C2)OC3=CC=CC=C3.C(=O)(C(=O)O)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C24H31NO6
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

429.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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3-Methyl-1-[4-(3-phenoxyphenoxy)butyl]piperidine;oxalic acid
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3-Methyl-1-[4-(3-phenoxyphenoxy)butyl]piperidine;oxalic acid
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3-Methyl-1-[4-(3-phenoxyphenoxy)butyl]piperidine;oxalic acid
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3-Methyl-1-[4-(3-phenoxyphenoxy)butyl]piperidine;oxalic acid
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3-Methyl-1-[4-(3-phenoxyphenoxy)butyl]piperidine;oxalic acid
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3-Methyl-1-[4-(3-phenoxyphenoxy)butyl]piperidine;oxalic acid

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.